molecular formula C20H26N6O B12246832 4-Ethyl-3-methyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine

4-Ethyl-3-methyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B12246832
M. Wt: 366.5 g/mol
InChI Key: RFGJMHQESNZYBN-UHFFFAOYSA-N
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Description

4-Ethyl-3-methyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring fused with a pyrazolo[1,5-a]pyrimidine moiety, which is further substituted with various functional groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-methyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.

    Substitution Reactions: The pyrazolo[1,5-a]pyrimidine core is then subjected to various substitution reactions to introduce the ethyl, methyl, and methoxy groups.

    Coupling with Piperidine Derivative: The final step involves the coupling of the substituted pyrazolo[1,5-a]pyrimidine with a piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-methyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Ethyl-3-methyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: The compound can be used as a probe to study cellular processes and molecular interactions due to its fluorescent properties.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as high thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-methyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the core structure and may have similar biological activities.

    Pyridazine Derivatives: Compounds with a pyridazine ring may exhibit similar chemical reactivity and applications.

    Piperidine Derivatives: These compounds may share similar pharmacological properties due to the presence of the piperidine ring.

Uniqueness

4-Ethyl-3-methyl-6-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific combination of functional groups and the resulting properties. Its unique structure allows for specific interactions with biological targets and distinct photophysical properties, making it valuable in both medicinal chemistry and materials science.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

7-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H26N6O/c1-4-17-12-19(24-23-15(17)3)27-13-16-6-9-25(10-7-16)20-11-14(2)22-18-5-8-21-26(18)20/h5,8,11-12,16H,4,6-7,9-10,13H2,1-3H3

InChI Key

RFGJMHQESNZYBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=CC(=NC4=CC=NN43)C

Origin of Product

United States

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